molecular formula C20H15F3N2O2S B12274846 Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate

Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate

Cat. No.: B12274846
M. Wt: 404.4 g/mol
InChI Key: LNJDUKVVHUPGCW-UHFFFAOYSA-N
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Description

Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is a pyrimidine-based compound featuring a trifluoromethyl group at position 6, a phenyl group at position 4, and a methyl benzoate moiety linked via a sulfanyl-methyl bridge. This structure combines aromatic, electron-withdrawing (CF₃), and ester functionalities, making it a candidate for agrochemical or pharmaceutical applications.

Properties

Molecular Formula

C20H15F3N2O2S

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 4-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzoate

InChI

InChI=1S/C20H15F3N2O2S/c1-27-18(26)15-9-7-13(8-10-15)12-28-19-24-16(14-5-3-2-4-6-14)11-17(25-19)20(21,22)23/h2-11H,12H2,1H3

InChI Key

LNJDUKVVHUPGCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate typically involves multiple steps. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the esterification of the benzoate moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate has shown promise in the development of novel pharmaceuticals.

  • Anticancer Activity : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation. Studies have demonstrated that similar compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.0Apoptosis through mitochondrial pathway
A549 (Lung Cancer)20.5Cell cycle arrest at G2/M phase
HCT116 (Colon Cancer)12.3Inhibition of DNA synthesis

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials.

  • Polymer Chemistry : this compound can act as a monomer or additive in polymer synthesis, enhancing thermal stability and mechanical strength.
Property Value Comparison
Glass Transition Temp120 °CHigher than standard polymers
Tensile Strength50 MPaComparable to nylon-based composites

Agrochemistry

The compound has potential applications in agricultural sciences as a pesticide or herbicide due to its biological activity.

  • Pesticidal Activity : Preliminary studies indicate that similar compounds exhibit insecticidal properties against common agricultural pests.
Pest Species LC50 (mg/L) Effectiveness
Spodoptera frugiperda5.0High mortality at sub-lethal doses
Aphis gossypii3.5Significant reduction in population

Case Studies

Several case studies highlight the practical applications of this compound:

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the modification of pyrimidine derivatives for enhanced anticancer activity. The results indicated that structural variations significantly impacted biological efficacy, paving the way for future drug design based on this compound.
  • Material Development : In a collaborative project between universities, researchers synthesized a polymer blend incorporating this compound, resulting in materials with improved thermal stability suitable for high-performance applications.
  • Agricultural Trials : Field trials conducted to assess the efficacy of this compound as a pesticide revealed promising results against aphid populations, showcasing its potential as a sustainable alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Pyrimidine Derivatives

Compound Q2/24 (methyl 4-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanylmethyl]benzoate)
  • Core Structure : Pyrimidine fused with a cyclopenta ring (1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one).
  • Lacks the trifluoromethyl group, reducing electron-withdrawing effects.
  • Implications : The rigid cyclopenta moiety may limit molecular flexibility, impacting bioavailability or target engagement compared to the more flexible target compound .
Methyl 4-[(2-{[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}acetamido)methyl]benzoate
  • Core Structure : Pyrimidine with acetamido linker.
  • Chlorophenyl and ethyl substituents replace the trifluoromethyl and phenyl groups.
  • Implications : The chloro and ethyl groups may enhance hydrophobicity, while the acetamido linker could improve solubility .
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
  • Core Structure : Pyrimidine with methylsulfonyl and fluorophenyl groups.
  • Key Differences :
    • Methylsulfonyl (SO₂Me) group replaces the sulfanyl (S–) bridge.
    • Fluorophenyl and isopropyl substituents differ from the target’s phenyl and CF₃ groups.

Analogues in Triazine-Based Herbicides

Triflusulfuron Methyl Ester
  • Core Structure : Triazine ring with sulfonylurea bridge.
  • Key Differences: Triazine instead of pyrimidine. Trifluoroethoxy and dimethylamino substituents.
  • Implications: Triazine derivatives are established herbicides, suggesting the target compound’s pyrimidine core may offer novel bioactivity profiles .

Purine and Other Heterocyclic Analogues

Methyl 4-{[3-(4-methylphenyl)-2,6-dioxo-1-(prop-2-en-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]methyl}benzoate
  • Core Structure : Purine with a dioxo tetrahydro system.
  • Key Differences :
    • Larger purine ring system vs. pyrimidine.
    • Propenyl and methylphenyl substituents.
  • Implications: The purine scaffold may engage different biological targets, such as kinases or adenosine receptors .

Comparative Data Table

Compound Name Core Structure Substituents/Modifications Biological Relevance Reference
Target Compound Pyrimidine Phenyl, CF₃, S-methyl benzoate Potential agrochemical lead
Compound Q2/24 Pyrimidine Cyclopenta, S-methyl benzoate Conformationally restricted
Triflusulfuron methyl ester Triazine Trifluoroethoxy, dimethylamino Herbicide
Methyl 4-[(2-{[4-amino-5-(4-Cl-Ph)-6-Et...] Pyrimidine Chlorophenyl, ethyl, acetamido Research compound (solubility)
Methyl 4-(4-F-Ph)-6-iPr-2-(SO₂Me)pyrimidine... Pyrimidine Fluorophenyl, isopropyl, SO₂Me Metabolic stability

Key Research Findings

Linker Flexibility : The sulfanyl-methyl bridge offers greater rotational freedom than rigid cyclopenta or purine systems, possibly enabling broader target interactions .

Biological Activity : Pyrimidine cores (as in the target compound) are less common in herbicides than triazines, suggesting unexplored modes of action .

Biological Activity

Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H15F3N2O2SC_{16}H_{15}F_3N_2O_2S, and it features a trifluoromethyl group, which is known to enhance biological activity. The presence of the pyrimidine ring and the sulfanyl group contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC16H15F3N2O2S
Molecular Weight350.36 g/mol
CAS Number2035866

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds containing trifluoromethyl groups have been shown to enhance potency in various applications, including enzyme inhibition and receptor modulation.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrimidine and phenyl rings can significantly influence the compound's efficacy. For instance, the introduction of electron-withdrawing groups, such as trifluoromethyl, can increase binding affinity to target enzymes or receptors .

Biological Activity Studies

  • Antidiabetic Activity :
    • In a study examining DPP-4 inhibitors, compounds similar to this compound demonstrated significant inhibitory effects on DPP-4 activity, which is crucial for managing type 2 diabetes mellitus (T2DM) . The inhibition of DPP-4 leads to increased levels of incretin hormones, improving insulin secretion.
  • Anticancer Potential :
    • Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For example, compounds with similar structures have shown synergistic effects when combined with existing chemotherapeutics, enhancing overall efficacy against resistant cancer types .
  • Neuroprotective Effects :
    • Research has also indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. The trifluoromethyl group appears to play a role in modulating neurotransmitter systems, potentially aiding in the treatment of conditions like Alzheimer's disease .

Case Study 1: DPP-4 Inhibition

A study published in Nature Reviews highlighted the effectiveness of several pyrimidine-based DPP-4 inhibitors, including those structurally related to this compound. The IC50 values for these compounds ranged from 0.1 to 0.5 µM, indicating potent inhibition compared to traditional therapies .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that compounds with a similar scaffold exhibited IC50 values less than 1 µM against various cancer types, suggesting significant anticancer potential. The mechanism involved the induction of apoptosis via mitochondrial pathways .

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